4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde

Purity Quality Control Synthetic Reliability

4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde (CAS 428479-97-4) features a unique 3-chloro-5-methoxy-4-allyloxy substitution pattern that ensures reproducible reactivity in Claisen rearrangements, cross-couplings, and medicinal chemistry programs. Unlike positional isomers, this CAS-specific scaffold delivers distinct electronic tuning and a LogP of 2.72 for enhanced cellular permeability—critical for PROTAC precursors, fluorescent probes, and prodrug development. Procure the precise isomer to avoid low yields (e.g., 15%) and costly re-optimization. Available in 95% purity for reliable SAR studies.

Molecular Formula C11H11ClO3
Molecular Weight 226.65 g/mol
CAS No. 428479-97-4
Cat. No. B1364071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde
CAS428479-97-4
Molecular FormulaC11H11ClO3
Molecular Weight226.65 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C=O)Cl)OCC=C
InChIInChI=1S/C11H11ClO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h3,5-7H,1,4H2,2H3
InChIKeyHXTUEFQOQGLKHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde (CAS 428479-97-4) – Technical Baseline and Procurement Context


4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde belonging to the class of allyloxybenzaldehyde derivatives . Its molecular structure incorporates an allyl ether group at the 4-position, a chlorine atom at the 3-position, and a methoxy group at the 5-position of the benzaldehyde core, yielding the molecular formula C₁₁H₁₁ClO₃ and a molecular weight of 226.65 g/mol . This specific substitution pattern confers distinct physicochemical and reactivity characteristics compared to positional isomers or simpler benzaldehyde analogs, making it a versatile building block in organic synthesis and medicinal chemistry programs .

Why 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde Cannot Be Interchanged with Positional Isomers or Simplified Analogs


Substituting 4-(allyloxy)-3-chloro-5-methoxybenzaldehyde with a positional isomer (e.g., the 2-chloro analog) or a simplified analog lacking the allyloxy, chloro, or methoxy groups introduces significant variability in reactivity, physicochemical properties, and synthetic utility . Even minor positional shifts of substituents can alter electronic distribution, steric hindrance, and hydrogen bonding capacity, which in turn affect reaction yields, selectivity, and the suitability for downstream transformations such as Claisen rearrangements or cross-coupling reactions . Procurement of the correct CAS-specific compound is therefore essential for ensuring reproducible synthetic outcomes and avoiding costly process re-optimization.

Quantitative Differentiation Evidence for 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde (CAS 428479-97-4)


Higher Commercial Purity Enables Tighter Reaction Control and Reduced Byproduct Formation

4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde is commercially available at a minimum purity of 98% (NLT 98%) from specialized fine chemical suppliers, whereas its positional isomer 4-(allyloxy)-2-chloro-5-methoxybenzaldehyde is typically offered at 95.0% purity . This 3% absolute difference in purity can translate to a reduction in the molar quantity of unidentified impurities, which is critical for applications where side reactions or catalyst poisoning must be minimized.

Purity Quality Control Synthetic Reliability

Enhanced Lipophilicity (LogP) Supports Improved Membrane Permeability in Biological Assays

The calculated octanol-water partition coefficient (LogP) for 4-(allyloxy)-3-chloro-5-methoxybenzaldehyde is 2.72, compared to 2.06 for the simpler analog 4-allyloxybenzaldehyde [1]. The presence of the additional chlorine and methoxy substituents increases lipophilicity by approximately 0.66 log units, corresponding to a roughly 4.6-fold increase in partitioning into non-polar phases [2].

Lipophilicity Drug Design ADME

Increased Molecular Flexibility (Rotatable Bonds) Expands Conformational Space for Target Engagement

4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde possesses 5 rotatable bonds, compared to 3 rotatable bonds in 4-allyloxybenzaldehyde . The allyl ether group contributes an additional two freely rotating single bonds, increasing the number of accessible low-energy conformations and potentially influencing how derivatives of this scaffold interact with biological targets.

Molecular Flexibility Conformational Analysis Drug Design

Unique Substitution Pattern Directs Regioselective Functionalization vs. Positional Isomers

The 3-chloro-4-allyloxy-5-methoxy substitution pattern in the target compound creates a distinct electronic environment compared to the 2-chloro-4-allyloxy-5-methoxy isomer (CAS 692279-00-8) . The relative positioning of the electron-withdrawing chloro group (meta to aldehyde) and electron-donating methoxy group (meta to aldehyde) modulates the reactivity of the aromatic ring toward electrophilic aromatic substitution and influences the outcome of Claisen rearrangements . Literature on analogous allyloxybenzaldehydes reports that Claisen rearrangements can proceed with yields as low as 15%, underscoring that subtle structural variations profoundly affect reaction efficiency and product distribution .

Regioselectivity Synthetic Methodology SAR

Optimal Application Scenarios for 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde Procurement


Medicinal Chemistry Lead Optimization Requiring High-Purity Building Blocks

When synthesizing libraries of drug-like molecules where even minor impurities can confound biological assay results or hinder purification, the 98% purity grade of 4-(allyloxy)-3-chloro-5-methoxybenzaldehyde provides a reliable foundation for reproducible SAR studies and reduces the risk of off-target effects caused by contaminants.

Design of Membrane-Permeable Probes or Prodrugs

The elevated LogP (2.72) relative to simpler benzaldehyde analogs makes this scaffold particularly suitable for developing compounds intended to cross cellular membranes passively, such as fluorescent probes, PROTAC precursors, or prodrugs requiring enhanced cellular uptake.

Synthetic Route Scouting Involving Claisen Rearrangements or Allyl Modifications

For synthetic programs that exploit the allyl ether moiety (e.g., Claisen rearrangement, epoxidation, or cross-metathesis), the precise 3-chloro-5-methoxy substitution pattern offers distinct electronic tuning compared to positional isomers, influencing reaction rates and regioselectivity . Use of the correct isomer is essential to avoid the low yields (e.g., 15%) observed in related systems .

Technical Documentation Hub

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